2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features both a nitro-substituted pyrazole ring and an isoindole-dione structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1h-pyrazol-1-yl group, have been reported to undergo rhodium (iii)-catalyzed c–h bond functionalization
Mode of Action
Related compounds have been shown to undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products . It’s plausible that MFCD02029272 might exhibit a similar mode of action, but this needs to be confirmed through experimental studies.
Biochemical Pathways
Compounds with similar structures have been implicated in the functionalization of c–h bonds . This process can lead to the synthesis of either C–H alkenylation products or indazole products , which can have various downstream effects depending on the specific context.
Result of Action
Related compounds have been shown to undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization, leading to the synthesis of either c–h alkenylation products or indazole products . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are produced.
Action Environment
It’s known that the solvent used can control the c–h bond functionalization of related compounds
Biochemical Analysis
Biochemical Properties
2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it can modulate the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Additionally, this compound affects gene expression by upregulating genes associated with antioxidant responses and downregulating those involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific sites on enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound can activate transcription factors like Nrf2, which promotes the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Long-term studies have shown that the compound maintains its biological activity, although slight decreases in potency may occur over extended periods . These findings suggest that this compound is suitable for long-term biochemical studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as P-glycoprotein, which facilitates its distribution across cell membranes . Additionally, binding proteins in the blood, such as albumin, help in the systemic distribution of the compound . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the mitochondria, this compound exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . This subcellular localization is essential for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the nitro-substituted pyrazole, which is then linked to a propyl chain. This intermediate is subsequently reacted with a phthalic anhydride derivative to form the isoindole-dione structure. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro-derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3-dione: Similar structure but lacks the dihydro component.
3-(3-Nitro-1H-pyrazol-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione: Similar but with variations in the positioning of the functional groups.
Uniqueness
2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of the nitro-pyrazole and isoindole-dione structures, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-(3-nitropyrazol-1-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13-10-4-1-2-5-11(10)14(20)17(13)8-3-7-16-9-6-12(15-16)18(21)22/h1-2,4-6,9H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQDZYZZBPIGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC(=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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